![molecular formula C6H6N4O2S B13106221 7-Hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one CAS No. 36325-78-7](/img/structure/B13106221.png)
7-Hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one
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Overview
Description
7-Hydroxy-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a hydroxy group at the 7th position and a methylthio group at the 2nd position. It has garnered interest in various fields of research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable aldehyde or ketone, followed by cyclization with a thiol reagent to introduce the methylthio group. The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in a solvent like ethanol or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Desulfurized triazolopyrimidines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
While there is no direct information about the applications of "7-Hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one", the search results provide information on similar compounds and their applications, which may provide some context.
Triazolo-pyrimidine Derivatives in Cancer Therapy
Triazolo-pyrimidine frameworks have biological activities that make them interesting subjects in medicinal chemistry and pharmacology. Research indicates that pyrazole, pyrimidine, and related derivatives, including pyrazolo-pyrimidines, exhibit anticancer effects .
- CDK2 Inhibitors Pyrazole compounds have demonstrated pharmacological activity, including anti-inflammatory, antipyretic, and analgesic properties, and especially anticancer effects . Some synthesized derivatives of disubstituted pyrazolo-pyrimidine analogs have been assessed for their antitumor activities, with some showing potent inhibitory activity against CDK2/cyclin E .
- ** воздействие на клеточный цикл и апоптоз** Certain pyrazolo-pyridine derivatives have demonstrated significant cytotoxicity against cancer cell lines, inducing cell cycle arrest and apoptosis . These compounds have also shown inhibitory activity against CDK2 and CDK9 .
- HDAC Inhibitors Some pyrazole carboxamides have been identified as CDK2 inhibitors and also target histone deacetylase (HDAC) . These compounds have exhibited antiproliferative effects against solid cancer cell lines and have shown excellent inhibitory activities against HDAC2 .
- COX-2 Inhibition Diaryl pyrazole compounds with a methylsulfonyl group could potentially provide a means to develop highly effective inhibitors of CDK2 and cyclooxygenase-2 (COX-2), possessing anticancer properties .
Specific Compounds and Their Activities
- Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate This compound features a triazolo-pyrimidine structure with a methylsulfanyl group and a hydroxyl group. The unique arrangement of atoms in this compound allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Table of Related Triazolo-pyrimidine Derivatives and Their Activities
Compound | Structure | Biological Activity | Unique Features |
---|---|---|---|
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Similar triazolo-pyrimidine core | Antimicrobial | Lacks methylsulfanyl group |
N-[4-fluoro-3-(6-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)phenyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide | Contains additional aromatic substitutions | Antiparasitic | Enhanced lipophilicity |
6-(3-methylpyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine | Contains pyridine substitution | Potential anticancer | Different substitution pattern |
Mechanism of Action
The mechanism of action of 7-Hydroxy-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit kinases by mimicking the natural substrate and competing for binding. This inhibition can lead to the modulation of signaling pathways involved in inflammation and cell survival .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl-2-methylthio-[1,2,4]triazolo[1,5-a]pyrimidine: Similar structure but with a methyl group at the 5th position instead of a hydroxy group.
4-Hydroxy-6-methyl-2-methylmercapto-1,3,3a,7-tetraazaindene: Another triazolopyrimidine derivative with different substitution patterns.
5-Methyl-2-methylthio-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: Similar structure but with a different arrangement of functional groups.
Uniqueness
7-Hydroxy-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxy group at the 7th position and methylthio group at the 2nd position contribute to its reactivity and potential as a pharmacological agent.
Biological Activity
7-Hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by a hydroxyl group and a methylsulfanyl group, enhances its potential as a therapeutic agent.
- Molecular Formula : C₉H₁₁N₅O₂S
- Molecular Weight : Approximately 239.29 g/mol
- Structural Features : The compound features a triazole ring fused to a pyrimidine ring with distinctive functional groups that influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes by binding to their active sites. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often implicated in cancer progression .
Anticancer Activity
Research has indicated that triazolopyrimidine derivatives exhibit significant anticancer properties. For example:
- In vitro studies have demonstrated that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines, including lung (A549) and colorectal (HCT116) cancer cells.
- A study reported IC50 values indicating moderate to strong cytotoxic effects against these cell lines, suggesting potential for further development as anticancer agents .
Antimicrobial Activity
The compound also shows promising antimicrobial activity:
- It has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.25–2.0 μg/mL, indicating potent antibacterial effects .
- The mechanism involves targeting bacterial cell wall biosynthesis and DNA gyrase inhibition, making it a candidate for developing new antibiotics .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
- Modifications at specific positions on the triazole or pyrimidine rings can enhance potency against specific targets. For instance, altering the methylsulfanyl group can impact the compound's lipophilicity and cellular uptake .
Compound | Structure | Biological Activity | Unique Features |
---|---|---|---|
This compound | Structure | Anticancer, Antimicrobial | Hydroxyl and methylsulfanyl groups |
6-(3-methylpyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin | - | Potential anticancer | Different substitution pattern |
N-[4-fluoro-3-(6-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)phenyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide | - | Antiparasitic | Enhanced lipophilicity |
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
Study on Anticancer Properties
A study focused on the anticancer effects of triazolopyrimidine derivatives showed that modifications at positions C6 and C7 significantly influenced their ability to stabilize microtubules and inhibit cancer cell growth. The most active derivatives exhibited IC50 values in the sub-micromolar range against CDK enzymes involved in cancer progression .
Evaluation of Antimicrobial Activity
Another research effort evaluated the antibacterial properties of triazolopyrimidine derivatives against Enterococcus faecium. The findings indicated good metabolic stability and low intrinsic clearance rates for certain compounds within this class, highlighting their potential as effective antibacterial agents .
Properties
CAS No. |
36325-78-7 |
---|---|
Molecular Formula |
C6H6N4O2S |
Molecular Weight |
198.21 g/mol |
IUPAC Name |
7-hydroxy-2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C6H6N4O2S/c1-13-6-8-5-7-3(11)2-4(12)10(5)9-6/h2,12H,1H3,(H,7,8,9,11) |
InChI Key |
GMDAQLAXINCTSP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN2C(=CC(=O)NC2=N1)O |
Origin of Product |
United States |
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